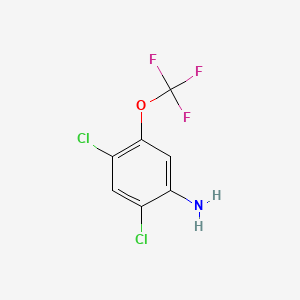

2,4-Dichloro-5-(trifluoromethoxy)aniline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,4-dichloro-5-(trifluoromethoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Cl2F3NO/c8-3-1-4(9)6(2-5(3)13)14-7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BGCXRQYQQFADKX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Cl2F3NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10697566 | |

| Record name | 2,4-Dichloro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

246.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1598-42-1 | |

| Record name | 2,4-Dichloro-5-(trifluoromethoxy)aniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10697566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

"2,4-Dichloro-5-(trifluoromethoxy)aniline" properties

An In-Depth Technical Guide to 2,4-Dichloro-5-(trifluoromethoxy)aniline

Introduction

This compound is a highly functionalized aromatic amine that serves as a critical building block in the synthesis of complex organic molecules. Belonging to the class of substituted anilines, its unique substitution pattern—featuring two chlorine atoms and a trifluoromethoxy group—imparts specific chemical properties that are highly sought after in the fields of medicinal chemistry and agrochemical development. The presence of the trifluoromethoxy (-OCF3) group, in particular, is a key feature. It is a strong electron-withdrawing group and a bioisostere of other functionalities, often used to enhance a molecule's metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide provides a comprehensive overview of its properties, synthesis, reactivity, and applications for researchers and professionals in chemical and pharmaceutical development.

Physicochemical Properties

A clear understanding of a compound's physical and chemical properties is fundamental for its application in research and development. The key properties of this compound are summarized below.

| Property | Value | Source(s) |

| CAS Number | 1598-42-1 | [3][4][5][6] |

| Molecular Formula | C₇H₄Cl₂F₃NO | [3][4][6] |

| Molecular Weight | 246.01 g/mol | [3][4] |

| Predicted Boiling Point | 246.6 ± 35.0 °C | [3][4] |

| Predicted Density | 1.576 ± 0.06 g/cm³ | [3][4] |

| Predicted pKa | 0.78 ± 0.10 | [4] |

| Predicted LogP | 4.055 | [4] |

| Storage Conditions | Room temperature, under inert atmosphere, sealed in dry, dark place | [3][4] |

Synthesis and Mechanism

The most common and industrially feasible synthesis of substituted anilines involves the reduction of the corresponding nitroarene. This well-established transformation is efficient and utilizes readily available starting materials.

Synthetic Pathway: The primary route to this compound involves the chemical reduction of its nitro precursor, 3-nitro-4,6-dichloro-trifluoromethoxybenzene.[4] This reaction is typically carried out using a metal catalyst in an acidic medium, such as iron powder with hydrochloric acid or tin(II) chloride. The iron/HCl system is often preferred for its cost-effectiveness and high yield.

Causality of Experimental Choice: The choice of iron in acidic conditions is a classic Béchamp reduction. Iron metal acts as the reducing agent, being oxidized from Fe(0) to Fe(II)/Fe(III), while the nitro group is reduced to the primary amine. The acidic environment is crucial for protonating the nitro group's oxygen atoms, facilitating their removal as water molecules during the multi-step reduction process.

Caption: Synthetic route for this compound.

Chemical Reactivity and Key Reactions

The reactivity of this compound is governed by the interplay between the nucleophilic amino group and the heavily substituted, electron-deficient aromatic ring.

-

Amino Group Reactivity: The primary amine (-NH₂) is a versatile functional handle. It can readily undergo N-acylation to form amides, N-alkylation, and diazotization. Diazotization, in particular, transforms the amine into an excellent leaving group (N₂), enabling a wide range of Sandmeyer and related reactions to introduce functionalities like -CN, -OH, -Br, and -I onto the aromatic ring.

-

Aromatic Ring Reactivity: The combined electron-withdrawing effects of the two chlorine atoms and the trifluoromethoxy group strongly deactivate the benzene ring towards electrophilic aromatic substitution. This deactivation makes reactions like nitration or Friedel-Crafts alkylation challenging and directs any potential substitution to the position ortho to the amine group.

A key application of this compound is its use as a nucleophile in the synthesis of more complex heterocyclic structures, which are prevalent in many pharmaceutical agents.

Caption: Key reaction pathways for the target aniline.

Applications in Research and Development

The unique electronic and steric properties of this compound make it a valuable intermediate in several areas of chemical R&D.

-

Pharmaceutical Development: The trifluoromethoxy group is known to significantly enhance the lipophilicity of a molecule, which can improve its ability to cross biological membranes and increase its bioavailability.[1][7] Furthermore, the high strength of C-F bonds makes the -OCF₃ group resistant to metabolic degradation, a crucial attribute for designing long-acting drug candidates.[1] This aniline is therefore used in the synthesis of novel therapeutic agents, where these properties are leveraged to optimize drug-like characteristics.[2][7]

-

Agrochemical Synthesis: In agrochemicals, metabolic stability and appropriate lipophilicity are key to developing effective and persistent herbicides, fungicides, and insecticides.[7] Substituted anilines are foundational components of many active ingredients. For instance, structurally related compounds like 2,6-dichloro-4-(trifluoromethyl)aniline are known intermediates for insecticides such as Fipronil.[8][9] this compound serves a similar role as a precursor to next-generation crop protection agents.

Experimental Protocol: Synthesis of N-(2,4-dichloro-5-(trifluoromethoxy)phenyl)acetamide

This protocol details a standard N-acetylation reaction, a fundamental transformation demonstrating the utility of this compound as a synthetic intermediate.

Objective: To synthesize the acetylated derivative of the title compound, showcasing a common amide bond formation reaction.

Materials:

-

This compound (1.0 eq)

-

Acetyl chloride (1.1 eq)

-

Triethylamine (1.2 eq)

-

Dichloromethane (DCM), anhydrous

-

Saturated sodium bicarbonate solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve this compound in anhydrous dichloromethane.

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add triethylamine dropwise. Triethylamine acts as a base to neutralize the HCl byproduct generated during the reaction.

-

Acylation: While maintaining the temperature at 0 °C, add acetyl chloride dropwise to the stirred solution. The formation of a precipitate (triethylamine hydrochloride) may be observed.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting aniline spot is consumed.

-

Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Extraction: Wash the organic layer sequentially with saturated sodium bicarbonate solution (to remove excess acid), water, and brine.

-

Drying and Concentration: Dry the isolated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure N-(2,4-dichloro-5-(trifluoromethoxy)phenyl)acetamide.

Caption: Workflow for N-acetylation of the target aniline.

Safety and Handling

As with all halogenated aromatic amines, this compound must be handled with appropriate care in a well-ventilated chemical fume hood.

-

Hazard Identification: While specific GHS classifications for this exact compound are not universally listed, structurally similar chemicals are classified as hazardous. For example, related dichlorinated anilines are often labeled with pictograms for being harmful/irritant (GHS07), corrosive (GHS05), and hazardous to the aquatic environment (GHS09).

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10]

-

Avoid inhalation of dust, fumes, or vapors.[11]

-

Prevent contact with skin and eyes.[8] In case of contact, rinse immediately and thoroughly with water.[10]

-

Do not eat, drink, or smoke when using this product.

-

Store in a tightly closed container in a dry, well-ventilated area away from incompatible materials.

-

Conclusion

This compound is a specialized chemical intermediate whose value lies in the unique combination of its functional groups. The trifluoromethoxy moiety, in particular, provides a strategic advantage for medicinal chemists and agrochemical designers seeking to enhance the pharmacokinetic and metabolic profiles of new active ingredients. Its well-defined reactivity allows for its incorporation into a wide array of molecular scaffolds, making it a cornerstone building block for innovation in both pharmaceutical and agricultural sciences.

References

- AOBChem. 2,4-Dichloro-5-(trifluoromethyl)aniline | 320-53-6. [Link]

- LookChem. This compound. [Link]

- ChemUniverse. This compound [P50685]. [Link]

- Gujarat Fluorochemicals Limited. GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE. [Link]

- CPAchem Ltd. Safety data sheet: 4-(Trifluoromethyl)aniline. [Link]

- Gujarat Fluorochemicals Limited. SAFETY DATA SHEET: 2,6-Dichloro-4-(trifluoromethyl)aniline. [Link]

- Chem-Impex. 2,6-Dichloro-4-(trifluoromethoxy)aniline. [Link]

- MDPI.

- Quick Company.

- PubMed.

Sources

- 1. mdpi.com [mdpi.com]

- 2. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1598-42-1 [m.chemicalbook.com]

- 4. lookchem.com [lookchem.com]

- 5. This compound | 1598-42-1 [chemicalbook.com]

- 6. chemuniverse.com [chemuniverse.com]

- 7. chemimpex.com [chemimpex.com]

- 8. gfl.co.in [gfl.co.in]

- 9. A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline [quickcompany.in]

- 10. fishersci.com [fishersci.com]

- 11. gfl.co.in [gfl.co.in]

An In-Depth Technical Guide to the Physicochemical Characteristics of 2,4-Dichloro-5-(trifluoromethoxy)aniline (CAS: 1598-42-1)

Abstract: This technical guide provides a comprehensive overview of the physicochemical characteristics of 2,4-Dichloro-5-(trifluoromethoxy)aniline, a halogenated aromatic amine of significant interest to researchers in medicinal chemistry and materials science. While experimental data for this specific compound is limited, this document synthesizes predicted properties from robust computational models and outlines authoritative, field-proven methodologies for its empirical characterization. The guide is structured to deliver not just data, but also the scientific rationale behind analytical choices, empowering researchers to confidently handle, analyze, and utilize this compound in their work. We will delve into its chemical identity, predicted physicochemical parameters, detailed analytical protocols, safety considerations, and stability, providing a holistic resource for laboratory professionals.

Chemical Identity and Structural Significance

Nomenclature and Key Identifiers

This compound is a substituted aniline derivative. Its structure is defined by an aniline core with two chlorine atoms and a trifluoromethoxy group attached to the benzene ring. The unique combination of these functional groups—a basic amine, electron-withdrawing chlorine atoms, and a highly lipophilic and metabolically stable trifluoromethoxy group—makes it a valuable building block.

| Identifier | Value | Source |

| Chemical Name | This compound | [1] |

| CAS Number | 1598-42-1 | [2] |

| Molecular Formula | C₇H₄Cl₂F₃NO | [1][2] |

| Molecular Weight | 246.01 g/mol | [1][2] |

| Canonical SMILES | C1=C(C(=CC(=C1OC(F)(F)F)Cl)Cl)N | [3] |

Rationale for Use in Research and Development

While direct applications of this compound are not extensively documented, its structural motifs are prevalent in high-value chemical sectors. Related chlorinated and fluorinated anilines are crucial intermediates in the synthesis of pharmaceuticals and agrochemicals, such as the insecticide Fipronil.[4][5] The trifluoromethoxy (-OCF₃) group is particularly significant in drug design; it is a metabolically stable mimic of a methoxy group but possesses vastly different electronic properties and higher lipophilicity, which can enhance cell membrane permeability and binding affinity. Therefore, this compound represents a key starting material for creating novel compounds with potentially improved efficacy and pharmacokinetic profiles.

Physicochemical Properties: A Blend of Predicted and Expected Behavior

The majority of available quantitative data on this compound is derived from computational predictions.[2][3] While these predictions offer valuable guidance, they must be underscored by the need for experimental verification.

Tabulated Physicochemical Data

| Property | Predicted Value | Significance in a Research Context |

| Boiling Point | 246.6 ± 35.0 °C | [2][3] |

| Density | 1.576 ± 0.06 g/cm³ | [2][3] |

| pKa (Protonated Amine) | 0.78 ± 0.10 | [2][3] |

| LogP (Octanol-Water Partition Coefficient) | 4.06 | [3] |

| Hydrogen Bond Donors | 1 (the -NH₂ group) | [3] |

| Hydrogen Bond Acceptors | 5 (N, O, 3x F) | [3] |

| Rotatable Bond Count | 1 (the C-O bond) | [3] |

Note: All values in the table are computationally predicted and await experimental confirmation.

Analytical Characterization: Protocols and Methodologies

Verifying the identity, purity, and properties of this compound is paramount. The following section details the rationale and a representative protocol for its analysis.

Rationale for Method Selection

A multi-technique approach is essential for comprehensive characterization.

-

Chromatography (HPLC, GC): High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are the gold standards for assessing purity. Given the compound's predicted boiling point, GC is a viable option, while reverse-phase HPLC is suitable for analyzing its polarity.

-

Mass Spectrometry (MS): When coupled with chromatography, MS provides definitive molecular weight confirmation and fragmentation patterns for structural elucidation. The presence of two chlorine atoms should produce a characteristic M, M+2, M+4 isotopic pattern, which is a powerful diagnostic tool.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are indispensable for unambiguous structure confirmation. ¹⁹F NMR is particularly crucial for verifying the integrity of the trifluoromethoxy group.

-

Infrared (IR) Spectroscopy: Provides confirmation of functional groups, such as the N-H stretches of the amine group and C-Cl, C-F, and C-O bonds.

Detailed Protocol: Purity Assessment by Reverse-Phase HPLC

This protocol describes a standard method for determining the purity of the compound. The causality for each step is explained to ensure the protocol is self-validating.

Objective: To determine the purity of a sample of this compound using a gradient reverse-phase HPLC method with UV detection.

Methodology:

-

Preparation of Mobile Phase:

-

Mobile Phase A: 0.1% Formic Acid in Water. Causality: The acid protonates residual silanols on the column packing, reducing peak tailing for the basic aniline.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Acetonitrile is a common organic solvent with a low UV cutoff, making it compatible with UV detection.

-

-

Preparation of Sample Solution:

-

Accurately weigh approximately 10 mg of the compound into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with acetonitrile to create a 1 mg/mL stock solution.

-

Further dilute this stock solution 1:10 in a 50:50 mixture of acetonitrile and water to a final concentration of 100 µg/mL. Causality: Diluting in the mobile phase mixture prevents peak distortion that can occur when injecting a sample in a solvent much stronger than the initial mobile phase.

-

-

HPLC System and Conditions:

-

LC System: A standard HPLC or UHPLC system.[6]

-

Column: C18 reverse-phase column (e.g., 150 x 4.6 mm, 5 µm).[6] Causality: The C18 stationary phase provides excellent hydrophobic retention for a lipophilic molecule like this one.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C. Causality: Maintaining a constant temperature ensures reproducible retention times.

-

UV Detection: 254 nm. Causality: The aromatic ring provides strong chromophores that absorb well at this wavelength.

-

Injection Volume: 10 µL.

-

Gradient Elution:

-

0-2 min: 50% B

-

2-15 min: 50% to 95% B

-

15-17 min: Hold at 95% B

-

17-18 min: 95% to 50% B

-

18-20 min: Hold at 50% B (re-equilibration)

-

Causality: A gradient is used to ensure that any impurities with a wide range of polarities are eluted from the column, providing a comprehensive purity profile.

-

-

-

Data Analysis:

-

Integrate all peaks in the chromatogram.

-

Calculate the area percentage of the main peak relative to the total area of all peaks to determine the purity.

-

Expected Spectroscopic Signatures

-

¹H NMR: Two singlets are expected in the aromatic region (approx. 6.5-7.5 ppm), corresponding to the two protons on the benzene ring. A broad singlet corresponding to the two amine protons (-NH₂) would also be present, which would be exchangeable with D₂O.

-

¹⁹F NMR: A sharp singlet around -58 to -60 ppm is characteristic of the -OCF₃ group.

-

Mass Spectrometry: The molecular ion peak (M⁺) should be observed at m/z 245. The key diagnostic feature will be the isotopic cluster arising from the two chlorine atoms: a peak at m/z 245 (for ³⁵Cl₂), a peak at m/z 247 (for ³⁵Cl³⁷Cl) with ~65% the intensity, and a peak at m/z 249 (for ³⁷Cl₂) with ~10% the intensity.

Caption: Interrelation of Core Physicochemical Properties.

Conclusion

This compound is a compound with significant potential as a synthetic intermediate, primarily due to its unique combination of halogen and trifluoromethoxy substituents. While its properties are currently defined by high-quality computational predictions, this guide provides the necessary framework and detailed methodologies for its empirical validation. The predicted high lipophilicity and weak basicity are key characteristics that will govern its behavior in both chemical reactions and biological systems. By following the outlined analytical, handling, and safety protocols, researchers can effectively and safely incorporate this valuable building block into their discovery programs.

References

- Gujarat Fluorochemicals Limited. (2020). GLOBAL PRODUCT STRATEGY SAFETY SUMMARY: 2, 6-DICHLORO-4-(TRIFLUOROMETHYL) ANILINE.

- LookChem. (n.d.). This compound.

- Gujarat Fluorochemicals Limited. (2018). SAFETY DATA SHEET.

- ResearchGate. (n.d.). Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4).

- PubChem. (n.d.). 2,4-Dichloro-6-(trifluoromethyl)aniline.

- The Royal Society of Chemistry. (n.d.). One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na.

- WIPO Patentscope. (n.d.). Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline.

- Google Patents. (n.d.). Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline.

- PubChem. (n.d.). 2,4-Dicyclohexyloxy-5-(trifluoromethyl)aniline.

- National Institutes of Health (NIH). (n.d.). Validated chromatographic methods for determination of teriflunomide and investigation of its intrinsic stability.

Sources

- 1. This compound | 1598-42-1 [chemicalbook.com]

- 2. This compound CAS#: 1598-42-1 [m.chemicalbook.com]

- 3. lookchem.com [lookchem.com]

- 4. gfl.co.in [gfl.co.in]

- 5. US7777079B2 - Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google Patents [patents.google.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

Spectroscopic Signature of 2,4-Dichloro-5-(trifluoromethoxy)aniline: A Technical Guide for Advanced Drug Development

Introduction

In the landscape of modern pharmaceutical and agrochemical research, the strategic incorporation of fluorine-containing functional groups is a cornerstone of molecular design. The trifluoromethoxy (-OCF₃) group, in particular, has garnered significant attention for its ability to modulate key physicochemical properties such as lipophilicity, metabolic stability, and binding affinity. This guide provides an in-depth technical analysis of the spectroscopic characteristics of a key fluorinated building block, 2,4-Dichloro-5-(trifluoromethoxy)aniline (CAS No. 1598-42-1).

A thorough understanding of the spectroscopic signature of this molecule is paramount for researchers in process development, quality control, and metabolite identification. This document moves beyond a simple recitation of data, offering a holistic interpretation grounded in the fundamental principles of nuclear magnetic resonance (NMR), mass spectrometry (MS), and infrared (IR) spectroscopy. We will explore the causal relationships between the molecular structure and its spectral output, providing a framework for empirical analysis and troubleshooting.

Molecular Structure and Key Features

The structure of this compound presents a fascinating case study in the interplay of electronic effects on an aromatic system. The key features influencing its spectroscopic properties are:

-

Aniline Core: The primary amine (-NH₂) group acts as an electron-donating group through resonance, influencing the electron density of the aromatic ring.

-

Dichlorination Pattern: The presence of two chlorine atoms at positions 2 and 4 imparts significant electron-withdrawing inductive effects and creates a specific substitution pattern on the benzene ring.

-

Trifluoromethoxy Group: The -OCF₃ group at the 5-position is strongly electron-withdrawing due to the high electronegativity of the fluorine atoms, yet the oxygen atom can participate in resonance. This complex electronic nature profoundly impacts the chemical environment of the aromatic protons and carbons.

I. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR will provide unambiguous confirmation of its structure.

A. Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for structural confirmation and purity assessment.

Methodology:

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.8 mL of deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆). The choice of solvent is critical; CDCl₃ is a common starting point, but DMSO-d₆ can be advantageous for observing the exchangeable amine protons.

-

Instrumentation: Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.

-

¹H NMR Acquisition Parameters:

-

Pulse Program: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: Typically 12-16 ppm.

-

Acquisition Time: 2-4 seconds.

-

Relaxation Delay: 1-5 seconds.

-

Number of Scans: 8-16, depending on sample concentration.

-

-

¹³C NMR Acquisition Parameters:

-

Pulse Program: A proton-decoupled pulse program (e.g., 'zgpg30') to simplify the spectrum to singlets for each unique carbon.

-

Spectral Width: Typically 0-220 ppm.

-

Acquisition Time: 1-2 seconds.

-

Relaxation Delay: 2-5 seconds.

-

Number of Scans: 1024 or higher, as ¹³C has a low natural abundance.

-

Self-Validation: The inclusion of an internal standard with a known chemical shift, such as tetramethylsilane (TMS), ensures the accuracy of the chemical shift referencing. The integrated areas of the ¹H NMR signals should correspond to the number of protons in the molecule, providing an internal check on the structure.

B. Predicted ¹H NMR Spectral Data

Due to the absence of readily available experimental spectra in public databases, the following data is predicted based on established substituent effects and computational models.

| Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~7.3 | Singlet | 1H | H-3 | This proton is situated between two electron-withdrawing chlorine atoms, leading to a significant downfield shift. |

| ~6.8 | Singlet | 1H | H-6 | This proton is ortho to the electron-donating amine group, which would typically shield it. However, the para-chlorine and meta-trifluoromethoxy groups exert a net deshielding effect. |

| ~4.0-4.5 | Broad Singlet | 2H | -NH₂ | The chemical shift of amine protons is highly variable and dependent on solvent, concentration, and temperature. The signal is often broad due to quadrupole broadening and exchange with residual water. |

Analysis of Analogous Compounds:

-

2,4-Dichloroaniline: In the ¹H NMR spectrum of 2,4-dichloroaniline, the aromatic protons appear in the range of 6.7-7.3 ppm. This provides a baseline for the expected chemical shifts of the aromatic protons in our target molecule.

-

4-(Trifluoromethoxy)aniline: The aromatic protons in 4-(trifluoromethoxy)aniline appear as two doublets around 6.7 and 7.0 ppm, demonstrating the influence of the -OCF₃ group on the aromatic region.

C. Predicted ¹³C NMR Spectral Data

| Predicted Chemical Shift (ppm) | Assignment | Rationale |

| ~145-150 | C-1 (C-NH₂) | The carbon attached to the nitrogen is deshielded. |

| ~115-120 | C-2 (C-Cl) | The carbon attached to chlorine is deshielded. |

| ~125-130 | C-3 (C-H) | Aromatic CH carbon. |

| ~120-125 | C-4 (C-Cl) | The carbon attached to chlorine is deshielded. |

| ~140-145 | C-5 (C-OCF₃) | The carbon attached to the trifluoromethoxy group is significantly deshielded. |

| ~110-115 | C-6 (C-H) | Aromatic CH carbon. |

| ~120 (quartet) | -OCF₃ | The carbon of the trifluoromethoxy group will appear as a quartet due to coupling with the three fluorine atoms. |

Analysis of Analogous Compounds:

-

2,4-Dichloroaniline: The ¹³C NMR spectrum of 2,4-dichloroaniline shows signals for the chlorinated carbons in the range of 120-130 ppm and the carbon attached to the amine group around 144 ppm.

-

Trifluoromethoxybenzene: The carbon of the -OCF₃ group in trifluoromethoxybenzene appears as a quartet around 121 ppm, and the aromatic carbon attached to this group is found at approximately 149 ppm.

II. Mass Spectrometry (MS)

Mass spectrometry is an essential technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

A. Experimental Protocol: MS Data Acquisition

Objective: To confirm the molecular weight and obtain fragmentation data for structural verification.

Methodology:

-

Ionization Technique: Electrospray ionization (ESI) is a suitable soft ionization technique for this molecule, likely to produce a strong protonated molecular ion [M+H]⁺. Electron ionization (EI) can also be used to induce more extensive fragmentation.

-

Mass Analyzer: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) is recommended to obtain accurate mass measurements, which can be used to confirm the elemental composition.

-

Sample Introduction: The sample, dissolved in a suitable solvent like methanol or acetonitrile, can be introduced via direct infusion or through a liquid chromatography (LC) system.

-

Data Acquisition: Acquire spectra in both full scan mode to observe the molecular ion and in tandem MS (MS/MS) mode to generate fragmentation data. In MS/MS, the molecular ion is isolated and then fragmented to produce a characteristic pattern of daughter ions.

Self-Validation: The isotopic pattern of the molecular ion provides a powerful means of validation. The presence of two chlorine atoms will result in a characteristic M, M+2, and M+4 isotopic cluster with a relative intensity ratio of approximately 9:6:1, confirming the presence of two chlorine atoms in the molecule.

B. Predicted Mass Spectrum Data

-

Molecular Weight: 246.01 g/mol

-

Exact Mass: 244.9622 g/mol

-

Predicted Molecular Ion (ESI+): [M+H]⁺ at m/z 245.9699

-

Predicted Isotopic Pattern for [M+H]⁺:

-

m/z 245.9699 (100%)

-

m/z 247.9670 (65%)

-

m/z 249.9640 (10%)

-

C. Predicted Fragmentation Pathway

The fragmentation of this compound will be governed by the stability of the resulting fragments. Key predicted fragmentation pathways include:

-

Loss of the -OCF₃ group: This would be a significant fragmentation pathway, leading to a dichlorinated aniline radical cation.

-

Loss of Chlorine: The loss of one or both chlorine atoms is also a probable fragmentation event.

-

Cleavage of the C-N bond: While less common for the primary molecular ion, this can occur in subsequent fragmentation steps.

Caption: Predicted major fragmentation pathways for this compound.

III. Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and non-destructive technique for identifying the functional groups present in a molecule.

A. Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional groups in the molecule.

Methodology:

-

Technique: Attenuated Total Reflectance (ATR) is the most convenient method for acquiring the IR spectrum of a solid or liquid sample. A small amount of the sample is placed directly on the ATR crystal.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Spectral Range: Typically 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

A background spectrum of the clean ATR crystal should be acquired before running the sample.

-

Self-Validation: The presence of characteristic bands for the N-H, C-Cl, C-O, and C-F bonds, and the aromatic ring, provides a self-consistent confirmation of the molecule's structure.

B. Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Vibration | Rationale |

| 3400-3500 | N-H stretch (asymmetric) | Characteristic for a primary amine. |

| 3300-3400 | N-H stretch (symmetric) | Characteristic for a primary amine. |

| 1600-1650 | N-H bend | The scissoring vibration of the -NH₂ group. |

| 1550-1600 | C=C stretch | Aromatic ring vibrations. |

| 1250-1300 | C-N stretch | Aromatic amine C-N stretching. |

| 1100-1250 | C-O stretch | Aryl ether C-O stretching, likely strong due to the influence of the fluorine atoms. |

| 1000-1100 | C-F stretch | Strong absorptions characteristic of the -CF₃ group. |

| 700-850 | C-Cl stretch | Characteristic for aryl chlorides. |

Analysis of Analogous Compounds:

-

2,4-Dichloroaniline: The IR spectrum of 2,4-dichloroaniline shows the characteristic N-H stretches of a primary amine around 3400 cm⁻¹ and C-Cl stretches in the fingerprint region.

-

4-(Trifluoromethoxy)aniline: This compound exhibits strong C-F stretching bands in the 1000-1200 cm⁻¹ region, which is a hallmark of the trifluoromethoxy group.

Conclusion

The spectroscopic characterization of this compound is a multi-faceted process that relies on the synergistic application of NMR, MS, and IR techniques. While experimental data for this specific compound is not widely published, a robust analytical framework can be established through the use of predictive tools and a thorough understanding of the spectroscopic properties of analogous structures. This guide provides the foundational knowledge and experimental considerations necessary for researchers to confidently identify and characterize this important fluorinated building block, ensuring the integrity and success of their research and development endeavors.

References

- NMRDB. (n.d.). Predict 1H proton NMR spectra.

- PubChem. (n.d.). Trifluoromethoxybenzene.

- ACD/Labs. (n.d.). Mass Spec Fragment Prediction Software | MS Fragmenter.

- CD ComputaBio. (n.d.). IR Spectrum Prediction Service.

- PubChem. (n.d.). 2,4-Dichloroaniline.

- PubChem. (n.d.). 4-(Trifluoromethoxy)aniline.

2,4-Dichloro-5-(trifluoromethoxy)aniline molecular weight

An In-Depth Technical Guide to 2,4-Dichloro-5-(trifluoromethoxy)aniline for Researchers and Drug Development Professionals

This guide provides a comprehensive overview of this compound, a key chemical intermediate. It covers its fundamental properties, synthesis, analytical methods, safety protocols, and applications in various fields of chemical research and development.

Core Properties and Molecular Structure

This compound is a substituted aniline derivative that serves as a crucial building block in the synthesis of agrochemicals and pharmaceuticals. Its unique combination of chloro, trifluoromethoxy, and amine functional groups makes it a versatile reagent for creating complex molecular architectures.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below. These properties are essential for its handling, storage, and application in chemical synthesis.

| Property | Value | Reference |

| Molecular Weight | 246.01 g/mol | [1][2] |

| Molecular Formula | C₇H₄Cl₂F₃NO | [1][3] |

| CAS Number | 1598-42-1 | [1][3] |

| Boiling Point | 246.6 ± 35.0 °C (Predicted) | [1][4] |

| Density | 1.576 ± 0.06 g/cm³ (Predicted) | [1][4] |

| Physical Form | Liquid | |

| Purity | Commonly available in 95% to 97% purity | [3] |

Molecular Structure

The structure of this compound is characterized by a benzene ring substituted with two chlorine atoms at positions 2 and 4, a trifluoromethoxy group at position 5, and an aniline group at position 1.

Caption: Molecular structure of this compound.

Synthesis and Mechanistic Insights

The synthesis of this compound can be achieved through a multi-step process, often starting from a readily available precursor. A common synthetic route involves the reduction of a nitro-substituted precursor.

Synthetic Workflow

The general workflow for the synthesis involves the nitration of a dichlorinated trifluoromethoxybenzene, followed by the reduction of the nitro group to an amine.

Caption: General workflow for the synthesis of this compound.

Experimental Protocol: Reduction of 3-nitro-4,6-dichloro-trifluoromethoxybenzene

This protocol outlines a standard laboratory procedure for the synthesis of this compound.

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 3-nitro-4,6-dichloro-trifluoromethoxybenzene and a suitable solvent such as ethanol.

-

Addition of Reagents: To the stirred solution, add iron powder, followed by the slow addition of concentrated hydrochloric acid.

-

Reaction Conditions: Heat the reaction mixture to reflux and maintain the temperature for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and filter to remove the iron residues.

-

Extraction: Neutralize the filtrate with a base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., ethyl acetate).

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography to obtain pure this compound.

The choice of iron and hydrochloric acid for the reduction is a classic and cost-effective method for converting nitroarenes to anilines. The reaction proceeds via a series of single-electron transfers from the iron metal to the nitro group under acidic conditions.

Quality Control and Analytical Methodology

Ensuring the purity and identity of this compound is critical for its intended applications, particularly in drug development where impurities can have significant consequences.

Analytical Techniques

A range of analytical techniques can be employed for the characterization and quality control of this compound.

| Analytical Technique | Purpose |

| High-Performance Liquid Chromatography (HPLC) | Purity assessment and quantification. |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification and quantification of volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation. |

| Fourier-Transform Infrared (FTIR) Spectroscopy | Identification of functional groups. |

Analytical Workflow: Purity Assessment by HPLC

Caption: Workflow for purity assessment of this compound by HPLC.

Safety, Handling, and Storage

Due to its hazardous nature, proper safety precautions must be followed when handling this compound.

Hazard Identification and Safety Precautions

This compound is classified as a combustible liquid and is harmful if swallowed. It can also cause serious eye damage and is very toxic to aquatic life with long-lasting effects.[5][6]

| Pictogram | Hazard Class | Precautionary Statements |

| GHS05 (Corrosion), GHS07 (Exclamation Mark), GHS09 (Environment) | Acute Toxicity (Oral), Serious Eye Damage, Hazardous to the Aquatic Environment | P273: Avoid release to the environment. P280: Wear protective gloves/protective clothing/eye protection/face protection. P301+P312+P330: IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. Rinse mouth. P305+P351+P338+P310: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. Immediately call a POISON CENTER/doctor. |

Laboratory Safety Workflow

Caption: Laboratory safety workflow for handling this compound.

Storage and Handling Protocol

-

Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1] Keep it in a dark place to prevent degradation.[1]

-

Handling: Always handle this chemical in a fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[5][7]

-

Spill Response: In case of a spill, evacuate the area and ventilate. Absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.

-

First Aid: In case of eye contact, immediately flush with plenty of water for at least 15 minutes.[7] If swallowed, rinse the mouth and seek immediate medical attention.[8] For skin contact, wash off with soap and plenty of water.[7]

Applications in Research and Development

This compound is a valuable intermediate in the synthesis of various high-value chemicals, particularly in the agrochemical and pharmaceutical industries.

Role in Agrochemical Synthesis

This aniline derivative is a key precursor for the synthesis of phenylpyrazole insecticides, such as Fipronil.[5] The structural features of this compound are incorporated into the final insecticide molecule, contributing to its biological activity.

Caption: Role of this compound in the synthesis of Fipronil.

Pharmaceutical Applications

In the pharmaceutical sector, this compound is utilized in the synthesis of GABA (gamma-aminobutyric acid) receptor antagonists.[5] GABA receptors are important targets for a variety of drugs acting on the central nervous system. The specific substitutions on the aniline ring are crucial for the desired pharmacological activity of the final drug candidates.

References

- This compound [P50685] - ChemUniverse. [Link]

- A. GENERAL INFORMATION B. CHEMICAL PRODUCT IDENTIFICATION: C.

- SAFETY DATA SHEET - Thermo Fisher Scientific. [Link]

- PAGE 1 of 10 - Gujar

- Synthesis of 2,4-dichloro-3-(trifluoromethyl)aniline (4). Reagents and...

- This compound - LookChem. [Link]

- A Novel Process For Preparing Polyhalogenated Perhaloalkylaniline - Quick Company. [Link]

- Process for synthesizing 2,6- dichlor-4-trifluoromethyl aniline - WIPO P

- Preparation method of 2, 6-dichlor-4-trifluoromethyl aniline - Google P

Sources

- 1. This compound CAS#: 1598-42-1 [m.chemicalbook.com]

- 2. This compound | 1598-42-1 [chemicalbook.com]

- 3. chemuniverse.com [chemuniverse.com]

- 4. lookchem.com [lookchem.com]

- 5. gfl.co.in [gfl.co.in]

- 6. assets.thermofisher.com [assets.thermofisher.com]

- 7. fishersci.com [fishersci.com]

- 8. gfl.co.in [gfl.co.in]

A Technical Guide to the Solubility of 2,4-Dichloro-5-(trifluoromethoxy)aniline in Organic Solvents

Introduction: The Critical Role of Solubility in Drug Discovery

In the landscape of pharmaceutical and agrochemical research, the journey from a promising molecule to a viable product is fraught with challenges. Among the most fundamental of these is solubility. For a compound to be effective, it must be soluble in a medium that allows for its purification, formulation, and ultimately, its bioavailability. 2,4-Dichloro-5-(trifluoromethoxy)aniline is a key intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals. Its chemical structure, featuring two chlorine atoms, a trifluoromethoxy group, and an aniline moiety, presents a unique combination of functional groups that significantly influence its behavior in different solvents.[1]

Physicochemical Properties of this compound

To predict the solubility of this compound, we must first consider its key physicochemical properties. These properties, derived from its molecular structure, govern its interactions with various solvents.

| Property | Value | Source |

| Molecular Formula | C7H4Cl2F3NO | [3] |

| Molecular Weight | 246.01 g/mol | [3][4] |

| Predicted Boiling Point | 246.6 ± 35.0 °C | [4] |

| Predicted Density | 1.576 ± 0.06 g/cm³ | [4] |

| Storage Conditions | Room temperature, inert atmosphere, keep in dark place | [4] |

The presence of the aromatic ring, chlorine atoms, and the trifluoromethoxy group contributes to the molecule's nonpolar character, suggesting solubility in nonpolar organic solvents. Conversely, the aniline (amino) group introduces polarity and the potential for hydrogen bonding, indicating a degree of solubility in polar solvents.[5] The principle of "like dissolves like" is a foundational concept in predicting solubility; solutes tend to dissolve in solvents with similar polarity.[6][7]

Predicted Solubility Profile

Based on its hybrid polar and nonpolar characteristics, the predicted solubility of this compound in a range of organic solvents is as follows:

-

High Solubility: Expected in polar aprotic solvents such as Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF), and in chlorinated solvents like Dichloromethane (DCM) and Chloroform. These solvents can effectively solvate the molecule through a combination of dipole-dipole interactions and London dispersion forces.[5]

-

Moderate Solubility: Likely in polar protic solvents like Methanol and Ethanol. While the amino group can engage in hydrogen bonding with these solvents, the bulky and nonpolar regions of the molecule may limit its overall solubility. Moderate solubility is also anticipated in aromatic hydrocarbons such as Toluene and Benzene due to favorable pi-stacking interactions with the aniline ring.

-

Low Solubility: Expected in nonpolar aliphatic hydrocarbons like Hexane and Heptane. The significant polarity of the amino and trifluoromethoxy groups will likely hinder its dissolution in these highly nonpolar solvents.[5]

It is crucial to emphasize that these are predictions. For precise and actionable data, experimental determination is essential.[2]

Experimental Determination of Solubility: The Shake-Flask Method

The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic (equilibrium) solubility of a compound.[8] It involves creating a saturated solution of the compound in a given solvent and then measuring the concentration of the dissolved solute.[9][10]

Detailed Protocol for the Shake-Flask Method

This protocol provides a self-validating system for obtaining accurate and reproducible solubility data.

1. Preparation:

-

Rationale: To ensure the system reaches a true equilibrium, an excess of the solid compound is required.

-

Procedure: Add an excess amount of this compound to a series of vials, each containing a known volume (e.g., 5 mL) of the selected organic solvents. The excess solid should be visually apparent.

2. Equilibration:

-

Rationale: Continuous agitation at a constant temperature is critical to ensure the solution becomes saturated and reaches thermodynamic equilibrium. The duration of equilibration is crucial and should be sufficient to achieve a stable concentration.[8][11]

-

Procedure: Seal the vials tightly and place them in a thermostatic shaker set to a constant temperature (e.g., 25 °C). Agitate the vials for a predetermined period, typically 24 to 48 hours, to allow the system to reach equilibrium.[9]

3. Phase Separation:

-

Rationale: It is imperative to separate the undissolved solid from the saturated solution without altering the equilibrium. Centrifugation followed by filtration is a robust method to achieve this.[6]

-

Procedure: After the equilibration period, allow the vials to stand undisturbed at the same constant temperature for a short period to allow the excess solid to settle. Carefully withdraw a sample of the supernatant using a syringe and filter it through a chemically inert syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This step removes any remaining solid particles.

4. Quantification:

-

Rationale: High-Performance Liquid Chromatography (HPLC) is a highly sensitive and accurate method for determining the concentration of the solute in the saturated solution. A calibration curve is essential for accurate quantification.[6]

-

Procedure:

-

Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations.

-

Analyze the standard solutions using a validated HPLC method to generate a calibration curve (peak area vs. concentration).

-

Analyze the filtered saturated solution under the same HPLC conditions.

-

Determine the concentration of this compound in the saturated solution by interpolating its peak area from the calibration curve.

-

5. Data Reporting:

-

Rationale: Clear and standardized reporting of solubility data is essential for its interpretation and use by other researchers.

-

Procedure: Report the solubility in standard units such as mg/mL or mol/L at the specified temperature.

Experimental Workflow Diagram

Caption: Workflow for determining solubility via the shake-flask method.

Factors Influencing Solubility

Several factors can influence the measured solubility of this compound:

-

Solvent Polarity: As previously discussed, the principle of "like dissolves like" is paramount. The polarity of the solvent will be the primary determinant of solubility.[7]

-

Temperature: For most solid solutes, solubility increases with temperature. Therefore, it is crucial to control and report the temperature at which solubility is determined.

-

pH (for aqueous solutions): Although this guide focuses on organic solvents, if aqueous solubility were to be determined, the pH of the solution would be critical. The aniline group is basic and will be protonated at acidic pH, which would significantly increase its aqueous solubility.

-

Polymorphism: The crystalline form (polymorph) of the solid can impact its solubility. Different polymorphs can have different lattice energies, leading to variations in their solubility.

Conclusion and Future Directions

While publicly available quantitative solubility data for this compound is currently lacking, this guide provides a comprehensive framework for understanding its predicted solubility based on its molecular structure and a detailed, authoritative protocol for its experimental determination. The shake-flask method, coupled with HPLC analysis, offers a robust and reliable means of generating the precise data necessary for the successful application of this important chemical intermediate in research and development.

For researchers and drug development professionals, the generation of this solubility data is a critical first step. This data will inform process optimization, purification strategies, and formulation development, ultimately accelerating the path from discovery to application.

References

- U.S. EPA. MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD U.S. EPA Product Properties Test Guidelines OPPTS.

- BioAssay Systems. Solubility Testing – Shake Flask Method. [Link]

- Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

- Singh, S., & Sharma, P. (2013). SOLUBILITY DETERMINATION IN DRUG DISCOVERY AND DEVELOPMENT.

- Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Journal of Pharmaceutical Sciences.

- Dow Development Labs. Ask a Formulator: What is the Purpose and Approach to Solubility Studies? [Link]

- Diedrichs, A., & Gmehling, J. (2016). Solubility Calculation of Active Pharmaceutical Ingredients in Alkanes, Alcohols, Water and their Mixtures Using Various Activity Coefficient Models. Industrial & Engineering Chemistry Research, 55(39), 10449-10459. [Link]

- Chemistry LibreTexts. Chapter 9.2: Solubility and Structure. [Link]

- The Organic Chemistry Tutor. (2023, December 17). How Does Solvent Polarity Impact Compound Solubility? [Video]. YouTube. [Link]

- Labclinics. (2020, November 16). Solubility factors when choosing a solvent. [Link]

- Forgáč, L., et al. (2011). Facile dehalogenation of halogenated anilines and their derivatives using AlNi alloy in alkaline aqueous solution. Central European Journal of Chemistry, 9(4), 590-595. [Link]

- J. B. Wilde, et al. (2021).

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Solubility Determination: What Is The Purpose And Approach To Solubility Studies? [dowdevelopmentlabs.com]

- 3. This compound | 1598-42-1 [chemicalbook.com]

- 4. This compound CAS#: 1598-42-1 [m.chemicalbook.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. m.youtube.com [m.youtube.com]

- 8. dissolutiontech.com [dissolutiontech.com]

- 9. downloads.regulations.gov [downloads.regulations.gov]

- 10. bioassaysys.com [bioassaysys.com]

- 11. enamine.net [enamine.net]

synthesis of trifluoromethoxylated aniline derivatives

An In-Depth Technical Guide to the Synthesis of Trifluoromethoxylated Aniline Derivatives

Abstract

The trifluoromethoxy (-OCF3) group has emerged as a uniquely valuable substituent in the design of modern pharmaceuticals, agrochemicals, and advanced materials. Its distinct electronic properties—combining high electronegativity with superior lipophilicity and metabolic stability—make it a powerful tool for modulating the physicochemical and pharmacokinetic profiles of bioactive molecules.[1][2] However, the construction of the aryl-OCF3 bond is a formidable synthetic challenge, historically plagued by harsh reaction conditions, limited substrate scope, and the use of toxic reagents.[3][4] This guide provides an in-depth analysis of field-proven and contemporary methodologies for the , a critical class of building blocks. We will dissect the mechanistic underpinnings, practical execution, and strategic considerations of key synthetic routes, including the powerful ortho-selective OCF3 migration, the classic Curtius rearrangement, and transition-metal-catalyzed cross-coupling reactions. This document is intended for researchers, medicinal chemists, and process development scientists seeking a comprehensive and practical understanding of this vital area of fluorine chemistry.

Strategic Overview of Synthetic Approaches

The synthesis of trifluoromethoxylated anilines can be broadly categorized into two strategic blueprints: indirect methods , where the aniline functionality is formed from a pre-existing trifluoromethoxylated arene, and direct methods , where the -OCF3 group is installed onto an existing aniline or aniline precursor. The choice of strategy is dictated by the desired substitution pattern, functional group tolerance, and the availability of starting materials.

Caption: Decision framework for synthesizing trifluoromethoxylated anilines.

The OCF3 Migration Strategy: A Modern Approach to ortho-Selective Synthesis

One of the most elegant and powerful modern methods provides regioselective access to ortho-trifluoromethoxylated anilines.[5][6] This strategy circumvents the challenges of direct C-H functionalization by proceeding through a clever two-step sequence: O-trifluoromethylation of a protected N-aryl-N-hydroxylamine, followed by a thermally induced intramolecular rearrangement.[7]

Causality and Mechanism

The reaction is predicated on the formation of a key intermediate, an N-(trifluoromethoxy)amine derivative. The subsequent migration is believed to proceed via a heterolytic cleavage of the N–O bond. This generates a transient nitrenium ion and a trifluoromethoxide anion, which then recombine at the sterically accessible and electronically activated ortho-position of the aromatic ring.[5][6][7] The use of an N-acyl or other protecting group on the aniline nitrogen is critical; it serves to stabilize the hydroxylamine precursor and the subsequent N-O(CF3) intermediate, facilitating the desired rearrangement pathway.

Caption: Workflow for ortho-selective synthesis via OCF3 migration.

Experimental Protocol: Synthesis of Methyl 4-Acetamido-3-(trifluoromethoxy)benzoate

This protocol is adapted from a user-friendly procedure reported by Ngai and co-workers, which demonstrates the power of this methodology.[4][8]

Step 1: O-Trifluoromethylation of the N-Aryl-N-hydroxyacetamide

-

To a solution of methyl 4-(N-hydroxyacetamido)benzoate (1.0 equiv) in chloroform (0.1 M), add cesium carbonate (Cs2CO3, 0.1 equiv).

-

Stir the suspension at room temperature for 5 minutes.

-

Add 1-trifluoromethyl-1,2-benziodoxol-3(1H)-one (Togni reagent II, 1.2 equiv) in one portion.[9][10]

-

Stir the reaction mixture at room temperature for 1-2 hours, monitoring by TLC until the starting material is consumed.

-

Upon completion, concentrate the mixture under reduced pressure. The crude intermediate, methyl 4-(N-(trifluoromethoxy)acetamido)benzoate, can often be used directly in the next step after filtration through a short plug of silica gel.

Step 2: Thermal OCF3 Migration

-

Dissolve the crude intermediate from Step 1 in nitromethane (0.05 M).

-

Heat the solution in a sealed vessel at 120 °C for 12-16 hours.

-

Cool the reaction to room temperature and concentrate under reduced pressure.

-

Purify the residue by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the final product, methyl 4-acetamido-3-(trifluoromethoxy)benzoate.

Scope and Limitations

This method exhibits remarkable functional group tolerance and is amenable to gram-scale synthesis.[4][5] However, its primary utility is for the synthesis of ortho-substituted anilines. The preparation of the N-aryl hydroxylamine precursor is an additional synthetic step that must be considered in the overall sequence.

The Curtius Rearrangement: A Classic Route from Carboxylic Acids

The Curtius rearrangement is a robust and highly reliable method for converting a carboxylic acid into a primary amine with the loss of one carbon atom.[11] When applied to a trifluoromethoxy-substituted benzoic acid, it provides an excellent pathway to the corresponding aniline derivative, suitable for accessing meta- and para-isomers that are inaccessible via the migration strategy.

Causality and Mechanism

The reaction proceeds through an acyl azide intermediate. Upon thermal or photochemical activation, the acyl azide undergoes a concerted rearrangement where the aryl group migrates from the carbonyl carbon to the adjacent nitrogen atom, simultaneously expelling a molecule of dinitrogen (N2).[12] This process, which occurs with complete retention of the migrating group's stereochemistry, generates a highly reactive isocyanate intermediate.[13] This isocyanate is then trapped in situ by a nucleophile (e.g., water or an alcohol) to generate the amine or a carbamate precursor.[14]

Caption: Reaction pathway of the Curtius Rearrangement.

Experimental Protocol: Synthesis of 4-(Trifluoromethoxy)aniline

This protocol utilizes diphenylphosphoryl azide (DPPA) as a safe and efficient reagent for the one-pot conversion of a carboxylic acid to the isocyanate.[13][14]

-

To a stirred solution of 4-(trifluoromethoxy)benzoic acid (1.0 equiv) in an inert solvent like toluene or dioxane (0.2 M), add triethylamine (Et3N, 1.2 equiv).

-

Add diphenylphosphoryl azide (DPPA, 1.1 equiv) dropwise at room temperature. Caution: Azide reagents are potentially explosive and should be handled with care.

-

After stirring for 30 minutes at room temperature, slowly heat the mixture to reflux (approx. 90-110 °C) and maintain for 2-4 hours, monitoring for the cessation of N2 evolution.

-

Cool the mixture to room temperature. The isocyanate has now been formed.

-

For hydrolysis to the aniline, carefully add aqueous acid (e.g., 3M HCl) and heat the mixture at reflux for 1-2 hours until the intermediate is consumed (monitor by TLC or LCMS).

-

Cool the reaction, neutralize with a base (e.g., NaOH solution) to pH > 8, and extract the product with an organic solvent (e.g., ethyl acetate).

-

Dry the organic layer (e.g., with Na2SO4), filter, and concentrate under reduced pressure. Purify by column chromatography or distillation to yield 4-(trifluoromethoxy)aniline.

Direct C-O Bond Forming Strategies: Transition-Metal Catalysis

Directly forming the Ar-OCF3 bond on an aniline precursor is challenging but highly desirable, especially for late-stage functionalization. Most progress in this area has involved the transition-metal-catalyzed cross-coupling of aryl halides or their equivalents with a trifluoromethoxide source. Copper catalysis has been particularly prominent in this domain.[15][16]

Principle and Challenges

These methods typically involve the coupling of an aniline derivative bearing a leaving group (e.g., -I, -Br) with a nucleophilic trifluoromethoxylation reagent. A significant challenge is the inherent instability of the trifluoromethoxide anion (OCF3-).[7] Therefore, reagents that can generate this species in situ or act as OCF3 surrogates are required. Copper-catalyzed protocols often use reagents like methyl trifluoroacetate in combination with a fluoride source.[16]

Overview of Copper-Catalyzed Systems

The precise mechanism can vary but often involves a Cu(I)/Cu(III) catalytic cycle. These reactions are highly sensitive to ligands, solvents, and the nature of the trifluoromethoxylating agent. Below is a summary of representative conditions.

| Starting Material | CF3O Source | Catalyst/Additives | Temp (°C) | Typical Yield (%) | Reference |

| Aryl Iodides | Methyl Trifluoroacetate | CuI, CsF | 140-180 | 40-75 | [16] |

| Aryl Boronic Acids | AgOCF3 | Cu(OTf)2, Phenanthroline | 80 | 50-80 | [3] |

| Aryldiazonium Salts | (bpy)Cu(OCF3) | N/A (Stoichiometric) | 60 | 60-90 | [17] |

Note: Yields are highly substrate-dependent. Aniline derivatives often require N-protection for these reactions to be effective.

Conclusion and Strategic Synthesis Design

The synthesis of trifluoromethoxylated anilines has evolved significantly from classical, harsh methods to sophisticated, selective, and high-yielding modern protocols.

-

For ortho-substituted anilines , the OCF3 migration strategy is unparalleled in its selectivity and functional group tolerance, making it the premier choice.[4][5]

-

For meta- and para-substituted anilines , the Curtius rearrangement offers a robust and predictable route starting from readily available trifluoromethoxylated benzoic acids.[13]

-

Direct copper-catalyzed methods are continually developing and hold promise for late-stage functionalization, although they often require substrate-specific optimization and N-protection.[16]

The selection of an optimal synthetic route requires a careful analysis of the target molecule's substitution pattern and the chemist's access to starting materials and reagents. The continued development of novel trifluoromethoxylation reagents and catalytic systems will undoubtedly expand the synthetic chemist's toolkit, further accelerating innovation in drug discovery and materials science.

References

- Title: Novel 10‐I‐3 Hypervalent Iodine‐Based Compounds for Electrophilic Trifluoromethylation. Source: Chemistry – A European Journal, 2006. URL:[Link]

- Title: Advances in the Development of Trifluoromethoxylation Reagents. Source: Molecules, 2021. URL:[Link]

- Title: Togni reagent II. Source: Wikipedia. URL:[Link]

- Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives.

- Title: Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration.

- Title: Synthesis of ortho‐Trifluoromethoxylated Aniline Derivatives by OCF3 Migr

- Title: Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. Source: Semantic Scholar. URL:[Link]

- Title: Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration. Source: PMC, NIH, 2015. URL:[Link]

- Title: Progress in copper-catalyzed trifluoromethylation. Source: PMC, NIH, 2018. URL:[Link]

- Title: Copper-catalyzed trifluoromethylation of alkenes: synthesis of trifluoromethylated benzoxazines. Source: Organic & Biomolecular Chemistry, 2015. URL:[Link]

- Title: The proposed mechanism of copper‐catalyzed trifluoromethylation of organohalides with FSO2CF2CO2Me.

- Title: The Role of Trifluoromethylated Anilines in Modern Pharmaceutical Discovery. Source: NINGBO INNO PHARMCHEM CO.,LTD. URL:[Link]

- Title: Synthesis of ortho-Trifluoromethoxylated Aniline Derivatives by OCF3 Migration.

- Title: Synthesis of trifluoromethyl arenes. Source: Organic Chemistry Portal. URL:[Link]

- Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives. Source: PMC, NIH, 2016. URL:[Link]

- Title: Copper-Catalyzed Trifluoromethylation of Alkyl Bromides. Source: Macmillan Group, Princeton University, 2019. URL:[Link]

- Title: Electrophilic Perfluoroalkylating Agents.

- Title: Nucleophilic trifluoromethylation of aryl halides with methyl trifluoroacetate.

- Title: Curtius rearrangement. Source: Wikipedia. URL:[Link]

- Title: Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Deriv

- Title: Curtius Rearrangement. Source: NROChemistry. URL:[Link]

- Title: The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry. Source: PMC, NIH, 2022. URL:[Link]

- Title: The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Source: MDPI, 2024. URL:[Link]

- Title: Nucleophilic Trifluoromethylation of Carbonyl Compounds and Disulfides with Trifluoromethane and Silicon-Containing Bases.

Sources

- 1. nbinno.com [nbinno.com]

- 2. mdpi.com [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Trifluoromethoxylation of Arenes: Synthesis of ortho‐Trifluoromethoxylated Aniline Derivatives by OCF3 Migration (2014) | Katarzyna N. Hojczyk | 141 Citations [scispace.com]

- 7. Synthesis of Trifluoromethoxylated (Hetero)Arenes via OCF3 Migration - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Protocol for the Synthesis of Ortho-trifluoromethoxylated Aniline Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Togni reagent II - Wikipedia [en.wikipedia.org]

- 10. Togni Reagent II - Enamine [enamine.net]

- 11. Curtius rearrangement - Wikipedia [en.wikipedia.org]

- 12. alfa-chemistry.com [alfa-chemistry.com]

- 13. The Curtius Rearrangement: Applications in Modern Drug Discovery and Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Curtius Rearrangement | NROChemistry [nrochemistry.com]

- 15. Progress in copper-catalyzed trifluoromethylation - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Trifluoromethoxylation of arenes: synthesis of ortho-trifluoromethoxylated aniline derivatives by OCF3 migration. | Semantic Scholar [semanticscholar.org]

The Trifluoromethoxy Group: A Guide to Harnessing its Unique Properties in Drug Discovery

Abstract

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine-containing functional groups is a cornerstone of rational drug design. Among these, the trifluoromethoxy (-OCF₃) group has emerged as a uniquely powerful substituent for optimizing the physicochemical and pharmacokinetic properties of drug candidates. This technical guide provides an in-depth exploration of the multifaceted role of the trifluoromethoxy group, offering researchers, scientists, and drug development professionals a comprehensive resource to leverage its distinct characteristics. We will delve into the fundamental electronic and steric properties of the -OCF₃ group, its profound impact on lipophilicity, metabolic stability, and membrane permeability, and its influence on target engagement. Through a blend of theoretical principles, empirical data, and practical methodologies, this guide aims to equip scientists with the knowledge to strategically deploy the trifluoromethoxy group to overcome common drug development hurdles and accelerate the journey from discovery to clinical application.

The Physicochemical Landscape of the Trifluoromethoxy Group

The trifluoromethoxy group's influence on a molecule's behavior stems from a unique interplay of electronic and steric effects, setting it apart from other common substituents.

Electronic Profile: A "Super-Halogen"

The -OCF₃ group is characterized by the strong electron-withdrawing nature of the three fluorine atoms, which significantly impacts the electron distribution within a molecule.[1] This potent inductive effect (-I) is a defining feature, rendering the attached aromatic ring electron-deficient. Unlike the analogous methoxy group (-OCH₃), which is a strong resonance donor (+R), the resonance donation from the oxygen in the -OCF₃ group is substantially diminished due to the fluorine atoms' electron pull. This dual nature of strong inductive withdrawal and weak resonance donation has led to the trifluoromethoxy group being referred to as a "super-halogen" or "pseudohalogen".[2][3] This electronic modulation can have a profound impact on the pKa of nearby ionizable groups, a critical parameter for drug solubility and target interaction.[4] For instance, the introduction of a trifluoromethoxy group in the meta or para position of phenylboronic acid significantly increases its acidity compared to the unsubstituted parent compound.[4]

Lipophilicity: A Double-Edged Sword

Lipophilicity, often quantified as the logarithm of the partition coefficient (logP), is a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile.[5] The trifluoromethoxy group is one of the most lipophilic substituents used in medicinal chemistry, with a Hansch π parameter of +1.04.[6] This is significantly higher than that of a trifluoromethyl (-CF₃) group (π = +0.88).[7] This increased lipophilicity can be advantageous for enhancing membrane permeability and facilitating passage across biological barriers like the blood-brain barrier.[1][6] However, excessive lipophilicity can lead to poor solubility, increased plasma protein binding, and off-target toxicity. Therefore, the strategic placement of the -OCF₃ group is a delicate balancing act to achieve the optimal lipophilicity for a given drug candidate.

Table 1: Comparative Physicochemical Properties of Common Substituents

| Substituent | Hansch π Value | Electronic Effect |

| -H | 0.00 | Neutral |

| -CH₃ | +0.56 | Weakly Donating |

| -OCH₃ | -0.02 | Donating (Resonance) |

| -F | +0.14 | Withdrawing (Inductive) |

| -Cl | +0.71 | Withdrawing (Inductive) |

| -CF₃ | +0.88 | Strongly Withdrawing |

| -OCF₃ | +1.04 | Strongly Withdrawing |

Data compiled from various sources.[6][8]

Conformational Preferences

The trifluoromethoxy group exhibits a distinct conformational preference when attached to an aromatic ring. Unlike the methoxy group, which tends to be coplanar with the aromatic ring to maximize resonance, the -OCF₃ group typically adopts a perpendicular orientation.[2] This is attributed to steric hindrance and hyperconjugative interactions. This orthogonal conformation can have significant implications for drug-receptor interactions, as it can influence the overall shape of the molecule and its ability to fit into a binding pocket.[9]

Enhancing Metabolic Stability: The "Metabolic Switch"

A major hurdle in drug development is overcoming rapid metabolic degradation, primarily by cytochrome P450 (CYP) enzymes.[10] The trifluoromethoxy group serves as a powerful tool to enhance metabolic stability by acting as a "metabolic switch."[10][11]

Blocking Metabolic Hotspots

The carbon-fluorine bond is one of the strongest in organic chemistry, making the trifluoromethoxy group highly resistant to enzymatic cleavage.[10][12] By strategically replacing a metabolically labile group, such as a methyl or methoxy group, with an -OCF₃ group, that metabolic pathway can be effectively blocked.[10] For example, the oxidation of a methyl group is a common metabolic route; its replacement with a trifluoromethyl or trifluoromethoxy group can significantly increase the drug's half-life and reduce its clearance.[10]

Diagram 1: Metabolic Blocking by the Trifluoromethoxy Group

Caption: The trifluoromethoxy group can block metabolic oxidation pathways.

Case Study: Riluzole

A notable example of the successful application of the trifluoromethoxy group is Riluzole, a drug used to treat amyotrophic lateral sclerosis (ALS).[3][6] The presence of the -OCF₃ group enhances the drug's lipophilicity, facilitating its passage across the blood-brain barrier.[6] Furthermore, this group provides metabolic stability by resisting enzymatic degradation, which improves Riluzole's bioavailability and half-life, ultimately enhancing its therapeutic efficacy.[6]

Modulating Membrane Permeability and Bioavailability

The ability of a drug to cross biological membranes is fundamental to its oral bioavailability and distribution to its site of action. The trifluoromethoxy group's high lipophilicity plays a crucial role in modulating this property.

The introduction of an -OCF₃ group can significantly increase a molecule's ability to partition into lipid bilayers, thereby enhancing its passive diffusion across cell membranes.[1][13] This is particularly important for drugs targeting the central nervous system (CNS), where the blood-brain barrier presents a formidable obstacle. However, as previously mentioned, the increase in lipophilicity must be carefully balanced to avoid detrimental effects on solubility and other ADME properties.

Synthesis of Trifluoromethoxy-Containing Compounds

The incorporation of the trifluoromethoxy group into organic molecules has historically been challenging due to the instability of the trifluoromethoxide anion.[6] However, recent advances in synthetic methodology have provided more accessible routes.

Electrophilic Trifluoromethoxylation

The development of electrophilic trifluoromethoxylating reagents, such as those derived from hypervalent iodine compounds (e.g., Togni reagents), has revolutionized the synthesis of aryl trifluoromethyl ethers.[9][14] These reagents allow for the direct trifluoromethoxylation of a wide range of substrates, including phenols and electron-rich heterocycles, under relatively mild conditions.[14]

Nucleophilic Trifluoromethoxylation

While challenging, methods for nucleophilic trifluoromethoxylation have also been developed. These typically involve the in-situ generation of a trifluoromethoxide source from more stable precursors.[15] These methods are often employed for the trifluoromethoxylation of electron-deficient aromatic and heteroaromatic systems.

Diagram 2: General Synthetic Strategies for Aryl Trifluoromethyl Ethers

Caption: Key synthetic routes to introduce the trifluoromethoxy group.

Experimental Protocol: In Vitro Microsomal Stability Assay

To assess the impact of the trifluoromethoxy group on metabolic stability, an in vitro microsomal stability assay is a standard and crucial experiment.

Objective: To determine the rate of metabolism of a trifluoromethoxy-containing compound compared to its non-fluorinated analog in the presence of liver microsomes.

Materials:

-

Test compounds (trifluoromethoxylated and non-fluorinated analogs)

-

Liver microsomes (e.g., human, rat, mouse)

-

NADPH regenerating system (e.g., G6P, G6PDH, NADP⁺)

-

Phosphate buffer (pH 7.4)

-

Ice-cold acetonitrile or methanol (stopping solution)

-

96-well plates

-

Incubator/shaker (37°C)

-

LC-MS/MS system for analysis

Procedure:

-

Preparation of Reagents:

-

Prepare stock solutions of test compounds in a suitable organic solvent (e.g., DMSO).

-

Prepare a working solution of the NADPH regenerating system in phosphate buffer.

-

Thaw liver microsomes on ice.

-

-

Assay Setup:

-

In a 96-well plate, add the liver microsome suspension to each well.

-

Add the test compound working solution to the wells and pre-incubate the plate at 37°C for 5-10 minutes.

-